molecular formula C15H17N3 B15351163 4-(2,5-Xylylazo)-o-toluidine CAS No. 61931-72-4

4-(2,5-Xylylazo)-o-toluidine

Cat. No.: B15351163
CAS No.: 61931-72-4
M. Wt: 239.32 g/mol
InChI Key: MZVVWYZHNTVDHX-UHFFFAOYSA-N
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Description

4-(2,5-Xylylazo)-o-toluidine is a chemical compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a diazo group attached to a xylyl ring and an o-toluidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-xylylazo)-o-toluidine typically involves the diazotization of o-toluidine followed by coupling with 2,5-xylyl chloride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Xylylazo)-o-toluidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

4-(2,5-Xylylazo)-o-toluidine is widely used in scientific research due to its unique properties. It serves as a reagent in organic synthesis, a dye in biological staining, and a precursor in the production of various pharmaceuticals and industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Oil Red O

  • Alizarin Red S

  • Solvent Red 27

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Properties

CAS No.

61931-72-4

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)diazenyl]-2-methylaniline

InChI

InChI=1S/C15H17N3/c1-10-4-5-11(2)15(8-10)18-17-13-6-7-14(16)12(3)9-13/h4-9H,16H2,1-3H3

InChI Key

MZVVWYZHNTVDHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)N)C

Origin of Product

United States

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